molecular formula C14H18O2 B13010415 1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone

1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone

Cat. No.: B13010415
M. Wt: 218.29 g/mol
InChI Key: FSZRYVREDUJBDW-UHFFFAOYSA-N
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Description

1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is characterized by a phenyl ring substituted with a methoxy group and a methylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone typically involves the reaction of 2-methylcyclobutanol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylcyclobutanol attacks the carbonyl carbon of 2-methoxybenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)ethanone: Similar structure but lacks the methylcyclobutyl group.

    2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone: Contains additional hydroxyl and methoxy groups.

Uniqueness

1-(2-((2-Methylcyclobutyl)methoxy)phenyl)ethanone is unique due to the presence of the methylcyclobutyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-[(2-methylcyclobutyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C14H18O2/c1-10-7-8-12(10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3

InChI Key

FSZRYVREDUJBDW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=CC=CC=C2C(=O)C

Origin of Product

United States

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